1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C25H25N7O and its molecular weight is 439.523. The purity is usually 95%.
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Mechanism of Action
Mode of action
Similar compounds often exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Without specific information on “1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one”, it’s hard to say which biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can vary widely among different compounds .
Result of action
Similar compounds have been found to have a variety of effects, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of many compounds .
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a triazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N7O4 with a molecular weight of approximately 423.43 g/mol. The structure includes a piperazine ring, a diphenylpropanone core, and a pyridazine substituted with a triazole group. The presence of these functional groups contributes to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C20H21N7O4 |
Molecular Weight | 423.43 g/mol |
Purity | ≥ 95% |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds within the same structural family. For instance, compounds derived from β-aryl ketones have shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. The synthesized derivatives exhibited higher cytotoxicity than the standard drug Tamoxifen in certain assays .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of similar compounds on MCF-7 cells:
- Tested Compounds: Various derivatives were synthesized based on the β-aryl ketone scaffold.
- Method: MTT assay was used to measure cell viability.
- Results: The tested compounds demonstrated significant cell death in cancerous cells while exhibiting low toxicity towards normal cells.
The mechanism by which these compounds exert their cytotoxic effects may involve:
- Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.
- Inhibition of Cell Proliferation: Interfering with the cell cycle progression.
- Targeting Specific Molecular Pathways: Such as estrogen receptor modulation or inhibition of kinases involved in tumor growth.
Antimicrobial Activity
Additionally, compounds featuring triazole and piperazine moieties have been investigated for their antimicrobial properties . Triazoles are known for their antifungal activity, while piperazine derivatives often exhibit antibacterial effects.
Research Findings
A study indicated that triazole-containing compounds demonstrated:
- Broad-spectrum Antifungal Activity: Effective against various fungal strains.
- Antibacterial Effects: Inhibitory activity against Gram-positive and Gram-negative bacteria.
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicity profile of these compounds. Preliminary studies suggest that while they are effective against cancer cells, they maintain lower toxicity towards non-cancerous cells. This selectivity is vital for therapeutic applications.
Properties
IUPAC Name |
3,3-diphenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O/c33-25(17-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21)31-15-13-30(14-16-31)23-11-12-24(29-28-23)32-19-26-18-27-32/h1-12,18-19,22H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESIRSHFBXTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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